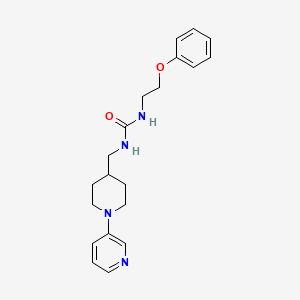

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenoxyethyl group, a pyridinyl-substituted piperidine, and a urea linkage, which contribute to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

The synthesis of 1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Phenoxyethyl Intermediate: The phenoxyethyl group can be introduced through the reaction of phenol with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions.

Synthesis of the Pyridinyl-Substituted Piperidine: The pyridinyl-substituted piperidine can be synthesized by reacting pyridine with a piperidine derivative, such as 4-chloromethylpiperidine, in the presence of a suitable base.

Coupling Reaction: The final step involves coupling the phenoxyethyl intermediate with the pyridinyl-substituted piperidine using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The phenoxyethyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phenoxyacetic acid derivatives.

Reduction: The pyridinyl group can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: The urea linkage can undergo nucleophilic substitution reactions with amines or alcohols, forming substituted ureas or carbamates.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The phenoxyethyl and pyridinyl groups allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can be compared with similar compounds, such as:

1-(2-Phenoxyethyl)-3-(piperidin-4-yl)methylurea: Lacks the pyridinyl group, resulting in different chemical reactivity and biological activity.

1-(2-Phenoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: The pyridinyl group is positioned differently, which can affect its binding affinity and selectivity for molecular targets.

1-(2-Phenoxyethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another positional isomer with distinct chemical and biological properties.

Activité Biologique

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a compound of growing interest in medicinal chemistry, particularly in the context of its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various diseases, particularly cancer.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenoxyethyl group and a pyridinyl piperidine moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of phenoxyethylamine with appropriate isocyanates, followed by alkylation with pyridinyl piperidine derivatives. The synthetic pathway can be summarized as:

- Formation of Urea : Reaction between phenoxyethylamine and isocyanate.

- Pyridinyl Substitution : Alkylation with pyridin-3-ylmethyl piperidine.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of similar compounds in the diaryl urea class. For instance, a related compound demonstrated significant activity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent inhibitory effects.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT116 | 3.90 ± 0.33 |

| Sorafenib (control) | A549 | 2.12 ± 0.18 |

| Sorafenib (control) | HCT116 | 2.25 ± 0.71 |

These findings suggest that compounds structurally related to this compound may also exhibit similar anticancer properties.

The proposed mechanism for the anticancer activity involves the inhibition of specific kinases associated with tumor growth and proliferation. Molecular docking studies indicate that the urea moiety forms hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity.

Case Studies

Several case studies have been documented to evaluate the efficacy of related compounds in preclinical models:

-

Study on Antiproliferative Effects :

- Objective : To assess the antiproliferative activity of diaryl urea derivatives.

- Method : In vitro assays on multiple cancer cell lines.

- Results : Most derivatives showed significant inhibition of cell growth, suggesting potential as anticancer agents.

-

Safety Profile Evaluation :

- Objective : To determine the toxicity and pharmacokinetics.

- Method : Administration in murine models.

- Results : Favorable safety profiles were observed with no acute toxicity at high doses.

Propriétés

IUPAC Name |

1-(2-phenoxyethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c25-20(22-11-14-26-19-6-2-1-3-7-19)23-15-17-8-12-24(13-9-17)18-5-4-10-21-16-18/h1-7,10,16-17H,8-9,11-15H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLPFHDVMPIZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.